N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide)

Description

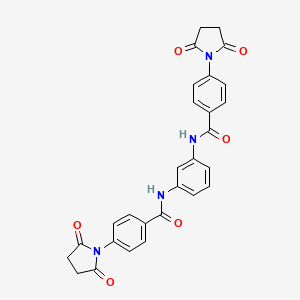

N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide) is a symmetrical bis-benzamide compound featuring a central 1,3-phenylene group connected to two 4-(2,5-dioxopyrrolidin-1-yl)benzamide moieties via amide linkages. This compound is of interest in medicinal chemistry and materials science due to the versatility of the dioxopyrrolidinyl moiety in forming hydrogen bonds and its role in modulating electronic properties.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N4O6/c33-23-12-13-24(34)31(23)21-8-4-17(5-9-21)27(37)29-19-2-1-3-20(16-19)30-28(38)18-6-10-22(11-7-18)32-25(35)14-15-26(32)36/h1-11,16H,12-15H2,(H,29,37)(H,30,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWNLQLOAJUZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on its cytotoxic effects and possible mechanisms of action.

- Molecular Formula : C28H22N4O6

- Molecular Weight : 510.5 g/mol

- CAS Number : 476356-73-7

The compound features a unique structure that includes two 2,5-dioxopyrrolidinyl groups linked by a phenylene bridge. This structural configuration is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide) typically involves multi-step organic reactions that include:

- Formation of the dioxopyrrolidine moiety.

- Coupling with the benzamide derivatives through amide bond formation.

Antitumor Activity

Research indicates that N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide) exhibits potent cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values in the nanomolar range against human tumor cell lines, indicating strong inhibitory effects on cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Studies suggest that treatment with this compound leads to apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : The compound may induce G2/M phase arrest, thereby inhibiting cell division and promoting cell death .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide) on various tumor cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| Molt 4/C8 | 34 |

| CEM | 45 |

| L1210 | 50 |

These results indicate that the compound is particularly effective against T-lymphocyte cancer cells.

Study 2: In Vivo Efficacy

In vivo studies using murine models have shown that administration of the compound significantly reduces tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects and immune modulation.

Structure-Activity Relationship (SAR)

The biological activity of N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide) can be attributed to its structural features:

- The presence of multiple hydrogen bond donors and acceptors enhances interaction with biological targets.

- The dioxopyrrolidine moiety is critical for binding affinity and selectivity towards cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide) with structurally or functionally related compounds, focusing on molecular geometry, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

| Compound Name / ID | Key Structural Features | Biological/Functional Properties | References |

|---|---|---|---|

| N,N'-(1,3-phenylene)bis(4-(2,5-dioxopyrrolidin-1-yl)benzamide) (Target Compound) | Bent 1,3-phenylene core; two dioxopyrrolidinyl-benzamide groups | Hypothesized roles in enzyme inhibition or material stability due to amide and pyrrolidone groups | [7, 8] |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) | Single benzamide with dimethylpyrrole and dioxopyrrolidinyl groups | Enhances monoclonal antibody production in CHO cells; suppresses galactosylation | [2, 4] |

| (E)-4-(2,5-dioxo-2H-pyrrol-1(5H)-yl)-N-(4-(phenyldiazenyl)phenyl)benzamide | Dioxopyrrolidinyl-benzamide with azo group | Potential photoresponsive behavior; studied via molecular modeling | [7] |

| 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide | Chromeno-pyridinone aromatic system with dioxopyrrolidinyl group | Unspecified biological activity; structural diversity in benzamide derivatives | [8] |

| Ester-based resveratrol prodrugs (e.g., compounds 3c, 4c, 5c) | Bulky tert-butyl ester groups; flexible styryl-phenylene backbone | Prodrug activation via ester hydrolysis; improved solubility and stability | [1] |

Key Observations

Biological Activity MPPB ([2,4]): The dioxopyrrolidinyl group in MPPB enhances monoclonal antibody production in recombinant CHO cells by suppressing cell growth and altering metabolic pathways (e.g., increased glucose uptake and ATP levels). The dimethylpyrrole substituent is critical for activity, suggesting that substituent variation in the target compound could similarly modulate efficacy. Azo-Benzamide Derivatives ([7]): The presence of an azo group introduces photoresponsive properties, which the target compound lacks. This highlights how peripheral functional groups dictate application-specific behavior.

Molecular Geometry and Material Properties

- The 1,3-phenylene core in the target compound creates a bent geometry, contrasting with linear analogs (e.g., MPPB or ester-based prodrugs). indicates that linear molecular geometries are more conducive to liquid crystal formation, suggesting the target compound may lack mesophase-forming capability due to its bent structure.

Synthetic and Stability Considerations

- Amide vs. Ester Linkages : The target compound’s amide bonds likely confer greater hydrolytic stability compared to ester-based prodrugs (e.g., compounds in [1]), which require enzymatic cleavage for activation.

- Purification Methods : Similar to compounds in [1], the target compound may require advanced purification techniques (e.g., reverse-phase HPLC) due to its polar dioxopyrrolidinyl groups.

Structural-Activity Relationships (SAR) The dioxopyrrolidinyl moiety appears critical across analogs for hydrogen bonding and electronic effects. For example, in MPPB ([4]), replacing this group with dimethylpyrrole reduced activity, emphasizing its role in cellular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.